Cytotoxic Potency: 2-(4-Chloro-phenoxy)-1-piperazin-1-yl-ethanone Demonstrates Superior Activity in MCF-7 Breast Cancer Cells Compared to Non-Chlorinated Analog
In comparative cytotoxicity assays against the MCF-7 human breast adenocarcinoma cell line, the target compound 2-(4-Chloro-phenoxy)-1-piperazin-1-yl-ethanone exhibits a more potent inhibitory effect than its direct non-chlorinated analog, 2-phenoxy-1-piperazin-1-yl-ethanone [1]. While the target compound's IC50 value is reported to be lower (more potent) in the context of the same cellular model, the non-chlorinated analog shows an IC50 of 15.0 µM, representing a significant loss of activity in the absence of the 4-chloro substituent .
| Evidence Dimension | Cytotoxicity against MCF-7 breast cancer cell line |
|---|---|
| Target Compound Data | IC50 value reported as lower (more potent) than the non-chlorinated analog in the same assay context |
| Comparator Or Baseline | 2-Phenoxy-1-piperazin-1-yl-ethanone (non-chlorinated analog), IC50 = 15.0 µM |
| Quantified Difference | The target compound demonstrates enhanced potency; the non-chlorinated analog is significantly less active. |
| Conditions | MCF-7 human breast adenocarcinoma cell line; assay methodology consistent between studies (exact assay details not fully specified for target compound, but cross-study comparison is based on the same cell line and endpoint). |
Why This Matters
This data underscores the critical role of the 4-chloro substituent in achieving potent cytotoxicity, directly impacting the selection of this specific compound over the non-chlorinated version for oncology-focused medicinal chemistry campaigns.
- [1] Kuujia. (n.d.). Cas no 143999-83-1 (2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone). Product Description and Activity Summary. View Source
